2,3-Dimethylsuccinic acid

Metal-Organic Frameworks Nanosheet Exfoliation Coordination Chemistry

Racemic 2,3-dimethylsuccinic acid (CAS 13545-04-5) is the essential chiral C4-dicarboxylic acid for constructing 2D exfoliable metal-organic nanosheets and predictable 3D lanthanide frameworks. Unlike the meso isomer (CAS 608-40-2) or 2,2-DMSA, only the racemic 2,3-DMSA adopts the gauche conformation required for layered MOFs and consistent lanthanide network assembly. Its ~2× higher OH radical reactivity and distinct surface adsorption on Cu(110) enable chirally modified surfaces for enantioselective catalysis. Verify purity by the >85°C mp difference vs meso form. Insist on CAS 13545-04-5 to ensure correct stereochemistry.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 13545-04-5
Cat. No. B078403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylsuccinic acid
CAS13545-04-5
Synonyms2,3-dimethylsuccinic acid
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(C(C)C(=O)O)C(=O)O
InChIInChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
InChIKeyKLZYRCVPDWTZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylsuccinic Acid (CAS 13545-04-5): A Chiral C6 Dicarboxylic Acid Building Block for Asymmetric Synthesis and Coordination Frameworks


2,3-Dimethylsuccinic acid (2,3-DMSA; CAS 13545-04-5) is a methyl-substituted succinic acid derivative with molecular formula C6H10O4 and molecular weight 146.14 g/mol [1]. This compound exists as a racemic mixture of (2R,3R)- and (2S,3S)-enantiomers due to two chiral centers at the C2 and C3 positions [2]. The compound is a white crystalline powder with a melting point of 117–119 °C and predicted pKa values of pK₁ = 3.67, pK₂ = 5.30 at 25 °C [3]. As a chiral C4-dicarboxylic acid building block, 2,3-DMSA serves as a versatile intermediate in asymmetric organic synthesis, a ligand in metal-organic framework (MOF) construction, and a research chemical in proteomics studies [4].

Why 2,3-Dimethylsuccinic Acid Cannot Be Replaced by Succinic Acid or 2,2-Dimethylsuccinic Acid in Critical Applications


Generic substitution of 2,3-dimethylsuccinic acid with unsubstituted succinic acid or the regioisomeric 2,2-dimethylsuccinic acid fails due to fundamentally distinct stereochemical, conformational, and reactivity profiles. The two chiral centers of 2,3-DMSA generate a racemic mixture that adopts a gauche conformation of methyl and carboxylate groups, whereas the meso diastereomer (CAS 608-40-2) adopts a trans geometry—a conformational divergence that dictates whether coordination frameworks assemble as two-dimensional nanosheets or three-dimensional networks [1]. Additionally, 2,3-DMSA reacts with OH radicals approximately twice as fast as 2,2-DMSA due to the presence of two tertiary carbons versus one secondary carbon [2]. These isomer-specific properties mean that selecting the incorrect dimethylsuccinic acid variant will alter synthetic outcomes, framework architecture, and material performance in ways that cannot be compensated by adjusting reaction conditions.

Quantitative Differentiation Evidence for 2,3-Dimethylsuccinic Acid Versus Structural Isomers and Analogs


Isomer-Directed Dimensionality Control in Transition Metal Frameworks: 2,3-DMSA Chiral Isomers Yield 2D Layered Structures Suitable for Nanosheet Exfoliation, While Meso Isomer Yields 3D Networks

In transition metal frameworks with Mn, Co, or Zn, the chiral D and L isomers of 2,3-dimethylsuccinate ligand preferentially adopt a gauche conformation that positions methyl groups on the same side of the ligand, promoting the formation of two-dimensional covalently bonded layers suitable for nanosheet exfoliation. In contrast, the meso-2,3-dimethylsuccinate ligand adopts a trans geometry with methyl groups further apart, resulting in three-dimensional covalently bonded frameworks [1]. This isomer-dependent structural divergence enables deliberate engineering of framework dimensionality by selecting the appropriate stereoisomer [1].

Metal-Organic Frameworks Nanosheet Exfoliation Coordination Chemistry

OH Radical Reactivity of 2,3-Dimethylsuccinic Acid Is Approximately 2-Fold Higher Than 2,2-Dimethylsuccinic Acid Due to Tertiary Carbon Abundance

In heterogeneous oxidation studies of organic aerosols, 2,3-dimethylsuccinic acid (2,3-DMSA) exhibits a reactivity toward gas-phase OH radicals that is approximately 2 times faster than that of its structural isomer 2,2-dimethylsuccinic acid (2,2-DMSA) [1]. This kinetic difference is attributed to the stability of carbon-centered radicals formed after hydrogen abstraction: 2,3-DMSA possesses two tertiary carbons, producing more stable alkyl radicals than the single secondary carbon in 2,2-DMSA [1]. Both compounds share identical oxidation state (OSC = -0.33) and carbon number (NC = 6), isolating the effect of methyl group positioning on reactivity [1].

Atmospheric Chemistry Aerosol Oxidation Structure-Reactivity Relationships

2,3-Dimethylsuccinate Frameworks Adopt 3D Covalent Connectivity with Lanthanides, While 2,2-Dimethylsuccinate Frameworks Exhibit Diverse 1D, 2D, and 3D Architectures

In lanthanide coordination frameworks, the 2,3-dimethylsuccinate ligand consistently directs the formation of three-dimensional covalently bonded frameworks with La and Y, as reported in a comparative crystallographic study [1]. By contrast, the 2,2-dimethylsuccinate ligand under identical synthetic conditions yields variable framework dimensionalities including one-dimensional chains (La, Ce), two-dimensional layered structures, and three-dimensional networks (Eu, Lu) depending on lanthanide size and reaction parameters [1]. This divergent structural behavior demonstrates that 2,3-DMSA provides more predictable 3D framework assembly compared to the structurally versatile 2,2-DMSA ligand [1].

Lanthanide Coordination Polymers Luminescent Materials Crystal Engineering

Racemic and Meso 2,3-Dimethylsuccinic Acid Exhibit Distinct Thermal Decomposition Behavior on Cu(110) Surfaces and Differ in Melting Point by >85 °C

The racemic mixture of 2,3-dimethylsuccinic acid (2,3-DMSA; CAS 13545-04-5) and its meso diastereomer (CAS 608-40-2) exhibit profound differences in both bulk physical properties and surface chemical behavior. The melting point of racemic 2,3-DMSA is 117–119 °C, whereas meso-2,3-DMSA melts at approximately 209 °C—a difference exceeding 85 °C [1]. On Cu(110) surfaces under ultrahigh vacuum, racemic and meso-2,3-DMSA both form extended enantiomorphous structures, yet their thermally induced decomposition proceeds autocatalytically via a surface explosion mechanism that differs significantly between the diastereomers [2].

Surface Chemistry Chiral Surface Modification Heterogeneous Catalysis

Optimal Application Scenarios for 2,3-Dimethylsuccinic Acid Based on Verified Differentiation Evidence


Synthesis of Exfoliable 2D Metal-Organic Nanosheets

The chiral (racemic) isomer of 2,3-dimethylsuccinic acid is the required ligand for constructing two-dimensional layered transition metal frameworks that can be exfoliated into nanosheets. As demonstrated by Saines et al., frameworks incorporating the chiral 2,3-DMSA ligand adopt a gauche conformation that yields 2D covalently bonded layers with weak interlayer interactions, enabling nanosheet exfoliation [1]. Substitution with the meso isomer produces non-exfoliable 3D frameworks unsuitable for nanosheet applications [1].

Lanthanide-Based 3D Coordination Polymers for Luminescent Materials

2,3-Dimethylsuccinic acid provides predictable access to three-dimensional lanthanide coordination frameworks. Unlike 2,2-dimethylsuccinic acid, which yields variable 1D, 2D, and 3D architectures depending on reaction conditions, the 2,3-DMSA ligand consistently directs 3D covalent network formation with lanthanide cations such as La and Y [1]. This structural predictability is valuable for designing luminescent Eu- and Tb-doped materials with reproducible photophysical properties [1].

Chiral Surface Modification and Enantioselective Heterogeneous Catalysis

Racemic 2,3-dimethylsuccinic acid forms extended enantiomorphous structures upon adsorption on Cu(110) surfaces and induces chiral reconstruction via copper adatom decoration [1]. Its thermal decomposition proceeds via an autocatalytic surface explosion mechanism distinct from that of the meso diastereomer [1]. These surface-adsorption characteristics make racemic 2,3-DMSA a candidate for creating chirally modified metal surfaces for enantioselective catalysis, where the >85 °C melting point difference relative to the meso form also facilitates straightforward purity verification [2].

Atmospheric Aerosol Oxidation Kinetics Studies

2,3-Dimethylsuccinic acid serves as a model compound for investigating how methyl group positioning influences organic aerosol reactivity. Its approximately 2-fold higher OH radical reactivity compared to 2,2-DMSA, attributed to the presence of two tertiary carbons, provides a well-defined structure-reactivity relationship for atmospheric chemistry modeling [1]. Researchers studying aerosol aging must distinguish between 2,3-DMSA and 2,2-DMSA to avoid systematic errors in oxidation kinetic predictions [1].

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